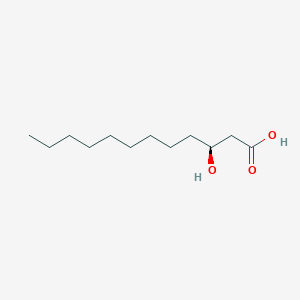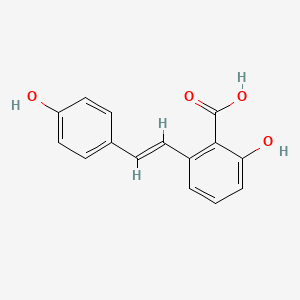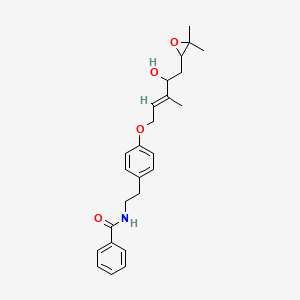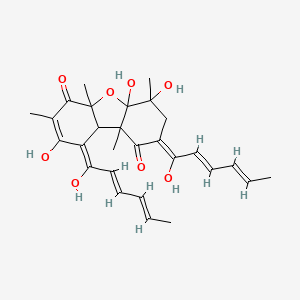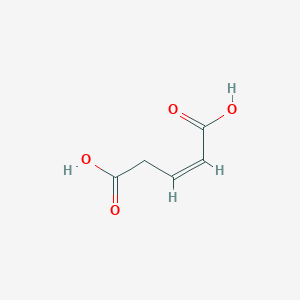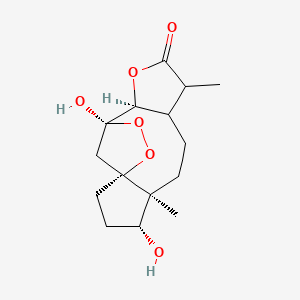
Tehranolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tehranolide is a natural product found in Artemisia diffusa with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Immune Response Modulation
Tehranolide, a sesquiterpene lactone isolated from Artemisia diffusa, has been studied for its potential in cancer therapy. Research suggests it can modulate the immune response, reduce regulatory T cells, and inhibit tumor growth in vivo. Specifically, this compound has shown a significant decrease in tumor volume and alteration in cytokine profiles, such as increased levels of interferon-gamma and decreased levels of interleukin-4, in animal models. These changes are indicative of a potential role in cancer immunotherapy (Noori et al., 2010).
Breast Cancer Cell Growth Inhibition
Further research into this compound's effects on breast cancer cells (specifically MCF-7 cells) revealed its ability to inhibit cell growth, induce G0/G1 arrest, and promote apoptosis. This activity is mediated through the PI3K/Akt/cyclin D1 pathway, suggesting this compound’s role in cell cycle regulation and apoptosis pathways in cancer cells (Noori & Hassan, 2012).
Cell Proliferation Inhibition through Calmodulin Inhibition
This compound has been observed to inhibit cell proliferation in K562 cells, a type of cancer cell line, by interfering with calmodulin structure and activity. It accomplishes this by inhibiting phosphodiesterase (PDE1) and activating protein kinase A (PKA), following cAMP accumulation. This mode of action differentiates this compound from other compounds and highlights its potential as a unique therapeutic agent (Noori & Hassan, 2013).
Anti-malarial Effects
This compound's potential extends beyond cancer treatment, as it has also been investigated for its anti-malarial effects. Studies on Plasmodium falciparum, the parasite responsible for malaria, have shown that this compound exhibits significant anti-plasmodial activity in vitro, offering a promising avenue for malaria treatment research (Rustaiyan et al., 2015).
Immune Response and Tumor Infiltration
Research also indicates that this compound could shift the immune response towards Th1 and modulate intra-tumor infiltrated T regulatory cells, highlighting its potential use in enhancing the effectiveness of cancer immunotherapy (Noori et al., 2009).
Eigenschaften
Molekularformel |
C15H22O6 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
(1R,4R,5S,12S,13S)-4,13-dihydroxy-5,9-dimethyl-11,14,15-trioxatetracyclo[11.2.1.01,5.08,12]hexadecan-10-one |
InChI |
InChI=1S/C15H22O6/c1-8-9-3-5-13(2)10(16)4-6-14(13)7-15(18,21-20-14)11(9)19-12(8)17/h8-11,16,18H,3-7H2,1-2H3/t8?,9?,10-,11+,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
UKBRRPFBNDFXGR-PLTKTJNRSA-N |
Isomerische SMILES |
CC1C2CC[C@]3([C@@H](CC[C@@]34C[C@@]([C@H]2OC1=O)(OO4)O)O)C |
Kanonische SMILES |
CC1C2CCC3(C(CCC34CC(C2OC1=O)(OO4)O)O)C |
Synonyme |
tehranolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



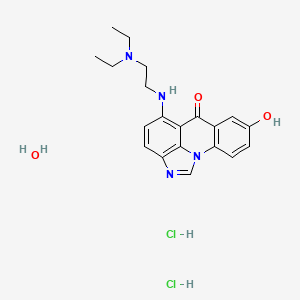

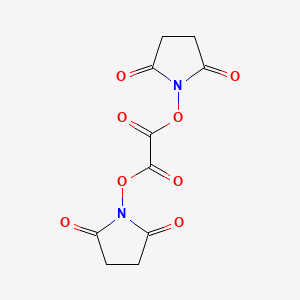

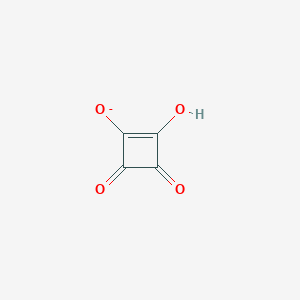

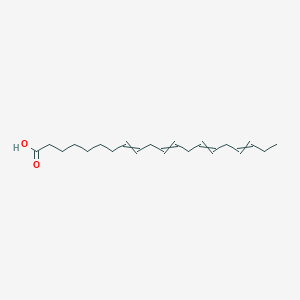
![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
